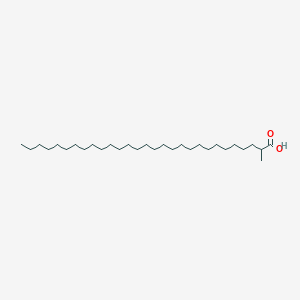
2-Methylnonacosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylnonacosanoic acid is a long-chain fatty acid with the molecular formula C30H60O2 It belongs to the class of carboxylic acids, which are characterized by the presence of a carboxyl group (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylnonacosanoic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain hydrocarbons or alcohols. For instance, the oxidation of 2-methylnonacosanol using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of long-chain alkanes or the hydrolysis of corresponding esters. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methylnonacosanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The carboxyl group can be further oxidized to produce carbon dioxide and water.
Reduction: The acid can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in the carboxyl group can be substituted with other groups, such as halides, to form acyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for forming acyl chlorides.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: 2-Methylnonacosanol.
Substitution: 2-Methylnonacosanoyl chloride
Scientific Research Applications
2-Methylnonacosanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have explored its role in cell membrane structure and function due to its long hydrophobic chain.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the modulation of lipid metabolism.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants
Mechanism of Action
The mechanism of action of 2-methylnonacosanoic acid involves its interaction with lipid membranes and enzymes involved in lipid metabolism. Its long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. Additionally, it may act as a substrate or inhibitor for enzymes involved in fatty acid metabolism, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Nonacosanoic acid: Similar in structure but lacks the methyl group at the second carbon.
Octacosanoic acid: One carbon shorter than 2-methylnonacosanoic acid.
Triacontanoic acid: One carbon longer than this compound.
Uniqueness: this compound is unique due to the presence of the methyl group at the second carbon, which can influence its physical and chemical properties, such as melting point and reactivity.
Properties
CAS No. |
113236-46-7 |
|---|---|
Molecular Formula |
C30H60O2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
2-methylnonacosanoic acid |
InChI |
InChI=1S/C30H60O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(2)30(31)32/h29H,3-28H2,1-2H3,(H,31,32) |
InChI Key |
NSAYHELQOGIRGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















